molecular formula C15H30O B1583702 Cyclopentadecanol CAS No. 4727-17-7

Cyclopentadecanol

Cat. No.: B1583702
CAS No.: 4727-17-7
M. Wt: 226.4 g/mol
InChI Key: FFVHXGZXDRXFLQ-UHFFFAOYSA-N
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Description

Cyclopentadecanol is a macrocyclic alcohol with the chemical formula C15H30O. It is a significant compound in the field of organic chemistry due to its unique structure and properties. This compound is primarily used in the synthesis of fragrances and as an intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

It is known that Cyclopentadecanol, along with cyclopentadecanone, occurs in the secretion of the North American musk rat

Molecular Mechanism

It is known that the compound has a molecular weight of 226.3981 , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

Metabolic Pathways

It is known that the compound can be synthesized from vegetable oil, specifically from the fruit oil of Malania oleifera Chum, which has a high content of 15-tetracosenic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadecanol can be synthesized through several methods. One common approach involves the reduction of cyclopentadecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of cyclopentadecanone in the presence of a catalyst, such as palladium on carbon. This method is preferred due to its efficiency and high yield. The reaction is carried out under high pressure and temperature to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to cyclopentadecanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: As mentioned earlier, cyclopentadecanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting this compound with thionyl chloride can produce cyclopentadecyl chloride.

Major Products Formed:

    Oxidation: Cyclopentadecanone

    Reduction: this compound

    Substitution: Cyclopentadecyl chloride

Scientific Research Applications

Cyclopentadecanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

    Biology: this compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: this compound is used in the production of macrocyclic musks, which are important components in the fragrance industry.

Comparison with Similar Compounds

Cyclopentadecanol is unique among macrocyclic alcohols due to its specific structure and properties. Similar compounds include:

    Cyclopentadecanone: The ketone form of this compound, which can be interconverted through oxidation and reduction reactions.

    Cyclopentadecanolide: A lactone derived from this compound, used in the fragrance industry.

    Cyclopentadecane: The hydrocarbon backbone of this compound, which lacks the hydroxyl group.

This compound stands out due to its versatility in chemical reactions and its wide range of applications in various fields.

Properties

IUPAC Name

cyclopentadecanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHXGZXDRXFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC(CCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063578
Record name Cyclopentadecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-17-7
Record name Cyclopentadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentadecanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentadecanol
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Record name Cyclopentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentadecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOPENTADECANOL
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Synthesis routes and methods

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclopentadecane in a round-bottomed flask having an attached reflux condenser. Air is passed at approximately 15 l/h through the reaction mixture for 8 hours at said temperature. Cyclopentadecanol is obtained at a selectivity of 19% and cyclopentadecanone at a selectivity of 48%, at a cyclopentadecane conversion rate of 46%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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